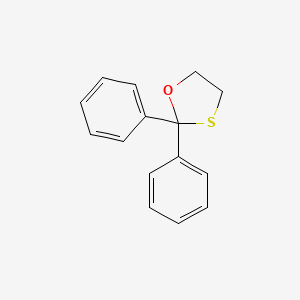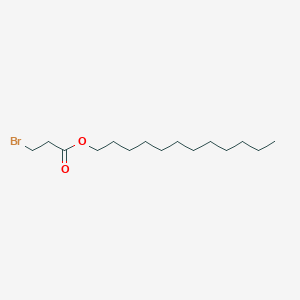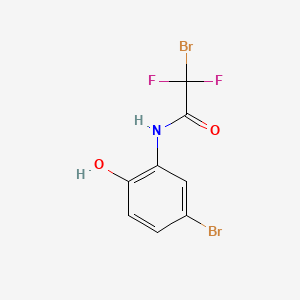
2,6-Bis(benzyloxy)-3,5-dibromopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(benzyloxy)-3,5-dibromopyridine: is a chemical compound with the molecular formula C19H15Br2NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine atoms and phenylmethoxy groups in its structure makes it a compound of interest in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(benzyloxy)-3,5-dibromopyridine typically involves the bromination of 2,6-bis(phenylmethoxy)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and ensure selective bromination at the 3 and 5 positions of the pyridine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Bis(benzyloxy)-3,5-dibromopyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 3,5-diamino-2,6-bis(phenylmethoxy)pyridine can be formed.
Oxidation Products: Pyridine N-oxides with phenylmethoxy groups.
Reduction Products: Debrominated pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 2,6-Bis(benzyloxy)-3,5-dibromopyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine: In biological research, this compound is used to study the interactions of brominated pyridine derivatives with biological targets.
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique structure makes it suitable for use in the synthesis of polymers, dyes, and other industrial products .
Mecanismo De Acción
The mechanism of action of 2,6-Bis(benzyloxy)-3,5-dibromopyridine involves its interaction with molecular targets through its bromine atoms and phenylmethoxy groups. These functional groups can form covalent bonds or non-covalent interactions with target molecules, leading to various biological and chemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
2,6-Dibromopyridine: A simpler brominated pyridine derivative with similar reactivity but lacking the phenylmethoxy groups.
3,5-Dibromo-2,6-dimethoxypyridine: A compound with methoxy groups instead of phenylmethoxy groups, leading to different chemical properties and reactivity.
Uniqueness: 2,6-Bis(benzyloxy)-3,5-dibromopyridine is unique due to the presence of both bromine atoms and phenylmethoxy groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry .
Propiedades
IUPAC Name |
3,5-dibromo-2,6-bis(phenylmethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Br2NO2/c20-16-11-17(21)19(24-13-15-9-5-2-6-10-15)22-18(16)23-12-14-7-3-1-4-8-14/h1-11H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDGWFYFWNTKQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=N2)OCC3=CC=CC=C3)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-AMINO-2-METHYL-3-[(TRIPHENYLMETHYL)SULFANYL]PROPANOIC ACID](/img/structure/B8265507.png)

![2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]isoindole-1,3-dione](/img/structure/B8265522.png)
![2-[2-(6-BROMOIMIDAZO[1,2-A]PYRIDIN-2-YL)ETHYL]-1HISOINDOLE-1,3(2H)-DIONE](/img/structure/B8265544.png)

![Methyl 4-amino-1-[(4-methoxyphenyl)methyl]pyrazole-3-carboxylate](/img/structure/B8265559.png)


![[(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene](/img/structure/B8265567.png)

![Ethyl (4-{[(benzyloxy)carbonyl]amino}phenyl)acetate](/img/structure/B8265600.png)


